molecular formula C12H17NO B14372156 N-Methyl-N-(2-phenylpropyl)acetamide CAS No. 91000-42-9

N-Methyl-N-(2-phenylpropyl)acetamide

Katalognummer: B14372156
CAS-Nummer: 91000-42-9
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: OYLYVDSGWHBSQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(2-phenylpropyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a methyl group attached to the nitrogen atom and a phenylpropyl group attached to the acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-phenylpropyl)acetamide typically involves the reaction of N-methylacetamide with 2-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:

N-Methylacetamide+2-PhenylpropylamineThis compound\text{N-Methylacetamide} + \text{2-Phenylpropylamine} \rightarrow \text{this compound} N-Methylacetamide+2-Phenylpropylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(2-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Conversion to N-Methyl-N-(2-phenylpropyl)amine.

    Substitution: Formation of substituted amides with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-(2-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Methyl-N-(2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylacetamide: A simpler amide with a methyl group attached to the nitrogen atom.

    N-Phenylacetamide: An amide with a phenyl group attached to the nitrogen atom.

    N-Methyl-N-phenylacetamide: A compound with both methyl and phenyl groups attached to the nitrogen atom.

Uniqueness

N-Methyl-N-(2-phenylpropyl)acetamide is unique due to the presence of both a methyl group and a phenylpropyl group attached to the acetamide moiety

Eigenschaften

CAS-Nummer

91000-42-9

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

N-methyl-N-(2-phenylpropyl)acetamide

InChI

InChI=1S/C12H17NO/c1-10(9-13(3)11(2)14)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3

InChI-Schlüssel

OYLYVDSGWHBSQV-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(C)C(=O)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.